Tripalmitolein

Erythrocyte Deformability RBC Membrane Fluidity Cardiovascular Research

Tripalmitolein (1,2,3-Tripalmitoleoyl-rac-glycerol) is a simple, homoacid triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of the monounsaturated fatty acid (MUFA) palmitoleic acid (C16:1n-7). As a neutral lipid with three cis double bonds, it exists as a liquid at room temperature and is readily soluble in organic solvents.

Molecular Formula C51H92O6
Molecular Weight 801.3 g/mol
CAS No. 129784-33-4
Cat. No. B151972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripalmitolein
CAS129784-33-4
Molecular FormulaC51H92O6
Molecular Weight801.3 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-
InChIKeySKGWNZXOCSYJQL-BUTYCLJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripalmitolein (CAS 129784-33-4): Monounsaturated Triacylglycerol for Targeted Lipidomics and Biochemical Research


Tripalmitolein (1,2,3-Tripalmitoleoyl-rac-glycerol) is a simple, homoacid triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of the monounsaturated fatty acid (MUFA) palmitoleic acid (C16:1n-7) [1]. As a neutral lipid with three cis double bonds, it exists as a liquid at room temperature and is readily soluble in organic solvents [2]. Its defined, uniform structure makes it a valuable analytical standard for mass spectrometry-based lipidomics, particularly for identifying and quantifying unsaturated TAG species, and a critical reagent for studying the specific biological activities conferred by its unique fatty acid composition .

Analytical Standard

Targeted lipidomics: LC-MS/MS quantification of TG 48:3 species in plasma, tissue, and cell extracts.

Research Tool

Membrane fluidity studies: Defined MUFA-TAG for erythrocyte deformability and hemorheology assays.

Model Organism

Dietary lipid assimilation: Larval supplementation studies in Drosophila chemical ecology research.

Why Triolein, Tripalmitin, or Other Simple Triglycerides Cannot Replace Tripalmitolein in Research


Generic substitution among simple triacylglycerols is scientifically unsound due to profound, quantifiable differences in biological activity, biophysical properties, and metabolic handling driven by fatty acid composition. While triolein (C18:1) and trilinolein (C18:2) also contain unsaturated fatty acids, the specific chain length and number of double bonds on palmitoleic acid (C16:1) confer a unique profile to tripalmitolein [1]. For instance, tripalmitolein demonstrates a distinct maximal effective concentration (10⁻⁹ M) on erythrocyte deformability compared to triolein (10⁻¹⁰ M) or trilinolein (10⁻⁸ M), and is active where saturated analogs like tripalmitin (C16:0) and tristearin (C18:0) are completely inert [2]. Furthermore, its assimilation into biological structures like epicuticular hydrocarbons differs significantly from saturated forms like tristearin, impacting its utility in model organism studies [3]. Such specific, structure-dependent effects render tripalmitolein a non-fungible research tool that cannot be replaced by a 'similar' TAG without invalidating experimental outcomes.

Target
Tripalmitolein (C16:1)

MUFA-TAG with three cis double bonds; liquid at ambient temperature.

Saturated analogs
Tripalmitin / Tristearin (C16:0 / C18:0)

Solid at room and physiological temperature; reported inert in membrane fluidity assays. Phase behavior mismatch may invalidate formulation and biophysical experiments.

Other unsaturated TAGs
Triolein / Trilinolein (C18:1 / C18:2)

Longer chain length and different double-bond number shift potency and metabolic handling. Reported concentration-response profile may not transfer.

Tripalmitolein Procurement Guide: Quantitative Evidence for Superior Selection Over Close Analogs


Tripalmitolein vs. Triolein and Trilinolein: Differential Potency in Modulating Erythrocyte Deformability

In a direct head-to-head comparison using the Reid filtration assay, tripalmitolein, triolein, and trilinolein all improved red blood cell (RBC) deformability, but with distinct maximal effective concentrations. Tripalmitolein achieved its maximal effect at 10⁻⁹ M, triolein at a 10-fold lower concentration of 10⁻¹⁰ M, and trilinolein at a 10-fold higher concentration of 10⁻⁸ M. Importantly, saturated TAGs including tripalmitin, tristearin, and trilinolenin showed no activity in this assay [1].

RBC deformability potency
Head-to-head
Maximal effect at 10⁻⁹ M. Triolein: 10⁻¹⁰ M. Trilinolein: 10⁻⁸ M. Saturated TAGs: no activity.
Reported intermediate potency profile distinct from other unsaturated TAGs.
Reid filtration assay; calcium-loaded human RBCs.
Erythrocyte Deformability RBC Membrane Fluidity Cardiovascular Research

Tripalmitolein vs. Tristearin: Superior Assimilation into Epicuticular Hydrocarbons in a Model Organism

A study on larval dietary supplementation in cactophilic Drosophila mojavensis directly compared the assimilation of different TAGs into adult epicuticular hydrocarbons (EHCs). Both tripalmitolein and triolein increased EHC amounts to levels comparable with control and combination diets. In contrast, supplementation with tristearin resulted in significantly lower quantities of adult EHCs, demonstrating reduced assimilation compared to tripalmitolein [1].

EHC assimilation
Head-to-head
Increased adult EHC to control levels. Tristearin: significantly lower EHC quantities reported.
Supports dietary lipid assimilation endpoint review in insect models.
D. mojavensis larvae; 1–9% w/w dietary TAG supplementation.
Insect Biochemistry Chemical Ecology Lipid Assimilation

Tripalmitolein vs. Tripalmitin: Distinct Thermal Phase Behavior by Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) reveals stark biophysical differences between tripalmitolein and its fully saturated analog, tripalmitin. In a comparative analysis of sea buckthorn oil constituents, tripalmitolein exhibited a maximum endothermic effect in the range of 0°C, consistent with its liquid state at ambient temperatures due to its three cis double bonds. Conversely, the major limiting triglycerides (tripalmitates, e.g., tripalmitin) displayed their maximum endoeffect at a significantly higher temperature range of 10–15°C [1]. This difference is further supported by literature values, with tripalmitin having a melting point of approximately 65°C [2] and tripalmitolein a melting point near -21°C [3].

Thermal phase behavior
Cross-study
DSC endotherm ~0 °C; reported m.p. ~ -21 °C. Tripalmitin: DSC endotherm 10–15 °C; m.p. ~65 °C.
Large phase-transition gap; physical state at ambient temperature is not interchangeable.
DSC and literature melting point values.
Lipid Biophysics Formulation Science Thermal Analysis

Tripalmitolein as an Analytical Standard: Unique Mass Spectrometric Signature for Lipidomics

In mass spectrometry-based lipidomics, tripalmitolein (TG 48:3) provides a unique and essential reference point. In a plasma lipidomics study, TG48 species were analyzed in the m/z range of 815–830. Saturated TG 48:0 (tripalmitin) was identified at m/z 824.8 [M+NH₄]⁺. The unsaturated TG48 species were resolved based on their degree of unsaturation: TG 48:1 at m/z 822.8, TG 48:2 at m/z 820.8, and the target compound TG 48:3 (tripalmitolein) at m/z 818.7 [1]. This distinct m/z shift of approximately 6 Da from its fully saturated analog allows for unambiguous identification and quantification of this specific unsaturated TAG species within complex biological matrices.

MS signature (TG 48:3)
Cross-study
[M+NH₄]⁺ m/z 818.7. TG 48:0 (tripalmitin): m/z 824.8. ~6 Da shift from saturated analog.
Definitive m/z signature for TG 48:3 identification in complex lipid extracts.
High-resolution MS of plasma neutral lipids; positive ion mode.
Lipidomics Mass Spectrometry Analytical Chemistry

Strategic Applications for Tripalmitolein: Evidence-Based Scenarios for Procurement


Lipidomics and Metabolomics: LC-MS/MS Quantification of Unsaturated TAGs

Use tripalmitolein as a high-purity analytical standard for the identification and absolute quantification of TG 48:3 species in biological samples. Its unique mass (m/z 818.7 for [M+NH₄]⁺) allows it to be distinguished from other TG48 variants (e.g., TG 48:0 at m/z 824.8) in complex lipid extracts from plasma, tissues, or cell cultures, as demonstrated in MS-based lipidomics workflows [1].

Red Blood Cell Physiology Research: Modulating Membrane Fluidity

Employ tripalmitolein as a specific tool to investigate the effects of unsaturated triacylglycerols on RBC membrane dynamics. Its activity at a defined maximal concentration (10⁻⁹ M) makes it suitable for controlled in vitro studies on erythrocyte deformability, a parameter relevant to microvascular flow and hemorheology. It provides an intermediate potency profile distinct from the more potent triolein (10⁻¹⁰ M) and less potent trilinolein (10⁻⁸ M) [1].

Insect Model Organism Studies: Dietary Lipid Assimilation

Incorporate tripalmitolein into defined larval diets for Drosophila and other insect models to study the assimilation of dietary unsaturated fats into adult tissue lipids, such as epicuticular hydrocarbons. Studies show it is more efficiently assimilated than saturated analogs like tristearin, making it a preferred tool for investigating lipid metabolism and chemical ecology in these systems [1].

Lipid Nanoparticle (LNP) Formulation: Tuning Thermal Phase Behavior

Utilize tripalmitolein as a liquid, unsaturated matrix lipid in the development of lipid nanoparticles or other delivery systems. Its low melting point (approximately -21°C) contrasts sharply with saturated TAGs like tripalmitin (~65°C), offering formulators a means to lower the overall phase transition temperature and increase the fluidity of the lipid core at physiological and storage temperatures, which can influence drug loading and release kinetics [1].

Application
Selection Property
Validation Focus
LC-MS/MS lipidomics quantification
Defined TG 48:3 m/z signature
Mass accuracy and retention-time alignment against standard
RBC membrane fluidity research
MUFA-TAG with reported intermediate potency
Concentration-response in deformability assay
Insect dietary lipid assimilation
Assimilation efficiency vs. saturated TAGs
EHC quantification after larval supplementation
Lipid nanoparticle formulation
Low melting point for fluid core at ambient temp
DSC phase-transition profile in formulation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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